molecular formula C14H16N6O2S B2598767 N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide CAS No. 931651-15-9

N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide

Cat. No. B2598767
CAS RN: 931651-15-9
M. Wt: 332.38
InChI Key: RRKOTGPXAFHEJQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide, also known as CTAP, is a compound that has gained attention in the scientific community due to its potential use as a research tool. CTAP is a small molecule that has been shown to selectively block the actions of mu-opioid receptors in the brain, which are involved in pain perception and reward pathways.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide is a selective antagonist of mu-opioid receptors, which are G protein-coupled receptors that are primarily located in the brain and spinal cord. Mu-opioid receptors are involved in the modulation of pain perception, reward pathways, and addiction. N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide binds to the mu-opioid receptor and prevents the activation of downstream signaling pathways, resulting in a decrease in the effects of opioids.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has been shown to decrease the effects of opioids on pain perception, reward pathways, and addiction. N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has also been shown to decrease the release of pro-inflammatory cytokines and chemokines in response to opioids.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide in lab experiments is its selectivity for mu-opioid receptors, which allows for the specific investigation of the role of these receptors in various physiological processes. However, one limitation of using N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists for use in research and potential therapeutic applications. Another area of interest is the investigation of the role of mu-opioid receptors in various disease states, such as chronic pain and addiction. Additionally, the use of N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide in combination with other compounds, such as opioids and non-opioid pain relievers, could provide insight into the complex interactions between these compounds and their effects on the body.

Synthesis Methods

The synthesis of N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide involves several steps starting with the reaction of cyclohexanone with malononitrile to form 1-cyanocyclohexene-1-carboxylic acid. This intermediate is then reacted with thionyl chloride to form 1-cyanocyclohexene-1-carbonyl chloride, which is then reacted with 5-oxo-4-thiophen-2-yltetrazole to form N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide. The final product is purified by column chromatography and characterized by NMR spectroscopy.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been used to study the role of mu-opioid receptors in pain perception, reward pathways, and addiction. N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has also been used to investigate the effects of opioids on immune function and inflammation.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c15-10-14(6-2-1-3-7-14)16-11(21)9-19-13(22)20(18-17-19)12-5-4-8-23-12/h4-5,8H,1-3,6-7,9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKOTGPXAFHEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2C(=O)N(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide

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